molecular formula C12H12N2S B12929866 [(5-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile CAS No. 61021-34-9

[(5-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile

Cat. No.: B12929866
CAS No.: 61021-34-9
M. Wt: 216.30 g/mol
InChI Key: CGXQOXXHOZPULX-UHFFFAOYSA-N
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Description

[(5-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile is a synthetic indole-based chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a reactive acetonitrile group attached via a sulfanyl linker to a 5-ethyl-indole scaffold, a privileged structure in pharmacology. Its primary research application is as a key precursor in the synthesis of more complex molecules, particularly potent kinase inhibitors. For instance, it serves as a critical building block in the development of inhibitors for Maternal Embryonic Leucine Zipper Kinase (MELK), a kinase implicated in cell cycle regulation and strongly associated with cancer stem cells in various malignancies, including breast and brain cancers . The specific substitution pattern on the indole ring is crucial for conferring high binding affinity and selectivity. Researchers utilize this compound to explore signaling pathways involved in oncogenesis and to develop potential targeted cancer therapeutics. The chemical structure, with a molecular formula of C12H12N2S and a molecular weight of 216.30 g/mol, is documented in chemical databases like PubChem . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

61021-34-9

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

2-[(5-ethyl-1H-indol-3-yl)sulfanyl]acetonitrile

InChI

InChI=1S/C12H12N2S/c1-2-9-3-4-11-10(7-9)12(8-14-11)15-6-5-13/h3-4,7-8,14H,2,6H2,1H3

InChI Key

CGXQOXXHOZPULX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC=C2SCC#N

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Route

The preparation typically involves three key steps:

Specific Synthetic Procedures

Sulfanyl Acetonitrile Formation via Nucleophilic Substitution

A common approach involves the reaction of 5-ethylindole-3-thiol (or its equivalent) with a haloacetonitrile (e.g., chloroacetonitrile) under basic conditions to form the sulfanyl acetonitrile linkage. The reaction proceeds via nucleophilic substitution of the halogen by the thiolate anion.

  • Reaction conditions : Mild base (e.g., sodium hydride, potassium carbonate) in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature : Typically room temperature to moderate heating (25–80 °C).
  • Reaction time : Several hours until completion monitored by chromatographic methods (TLC, HPLC).
Industrially Relevant Processes for Related Indole Derivatives

Patent literature on 5-substituted indole derivatives (e.g., eletriptan intermediates) provides insights into industrial preparation methods that may be adapted for [(5-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile:

  • Use of acetylation and Heck coupling reactions to functionalize the indole ring.
  • Avoidance of chromatographic purification by employing biphasic reaction systems and selective crystallization.
  • Use of mild bases (e.g., sodium carbonate, lithium carbonate) for hydrolysis and deprotection steps to minimize impurities.
  • Monitoring reaction progress by HPLC or UPLC to ensure high purity (>95%) of intermediates.

These methods emphasize cost-effectiveness, scalability, and impurity control, which are critical for pharmaceutical intermediates.

Data Table: Summary of Preparation Methods

Step Method Reagents/Conditions Advantages Challenges
1. 5-Ethylindole synthesis Electrophilic substitution or precursor synthesis Ethylating agents, controlled conditions Selective substitution at 5-position Regioselectivity control
2. Sulfanyl group introduction Nucleophilic substitution with haloacetonitrile 5-Ethylindole-3-thiol, haloacetonitrile, base (K2CO3, NaH), DMF/DMSO, 25–80 °C Straightforward, mild conditions Thiol handling, side reactions
3. Coupling via Pd-catalyzed cross-coupling (alternative) Pd(OAc)2, phosphine ligands, thiol derivative, aprotic solvent, 80–120 °C High selectivity, scalable Requires catalyst, cost
4. Purification Biphasic extraction, crystallization Water/organic solvent systems Avoids chromatography, scalable Solvent selection critical

Research Findings and Analytical Monitoring

  • Purity and yield : High purity (>95% by HPLC) is achievable by controlling reaction parameters and employing selective isolation techniques.
  • Reaction monitoring : TLC, HPLC, and UPLC are standard for tracking reaction progress and completion.
  • Impurity control : Use of mild bases and avoidance of strong bases like potassium carbonate in some steps reduces impurity formation.
  • Industrial scalability : Processes avoiding chromatographic purification and using biphasic systems are preferred for large-scale synthesis.

Mechanism of Action

The mechanism of action of 2-((5-Ethyl-1H-indol-3-yl)thio)acetonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, potentially modulating their activity . The thioacetonitrile group may also play a role in the compound’s biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 5-Methoxyindole-3-acetonitrile (C₁₁H₁₀N₂O): The methoxy group at the 5-position is electron-donating, enhancing the indole’s electron density. This contrasts with the 5-ethyl group in the target compound, which increases lipophilicity but lacks significant electronic modulation. Methoxy derivatives often exhibit improved solubility in polar solvents compared to ethyl analogs .
  • The acetonitrile group at the 3-position remains consistent, but the shifted indole substitution alters π-π stacking interactions .

Functional Group Variations

  • (6-Amino-1H-indol-3-yl)acetonitrile (C₁₀H₈N₃): The 6-amino group introduces hydrogen-bonding capacity, which may enhance interactions with biological targets like enzymes. However, the amino group also increases susceptibility to oxidation compared to the stable ethyl substituent .

Heterocyclic Variations with Sulfanyl Acetonitrile Moieties

  • 2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile (C₄H₅N₅S): Replacement of the indole core with a 1,2,4-triazole ring shifts the electronic profile significantly. The molecular weight (155.18 g/mol) is notably lower than the indole-based target compound (215.29 g/mol) .
  • This compound’s higher nitrogen content (MW 182.22 g/mol) contrasts with the indole derivative’s balance of lipophilicity and moderate polarity .

Table 1: Comparative Analysis of Key Attributes

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Trends Biological Activity
[(5-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile C₁₂H₁₁N₂S 215.29 5-Ethyl, 3-sulfanyl Moderate (lipophilic) Antimicrobial (inferred)
5-Methoxyindole-3-acetonitrile C₁₁H₁₀N₂O 186.21 5-Methoxy High (polar solvents) Not reported
2-(1H-Indol-5-yl)acetonitrile C₁₀H₈N₂ 156.19 Unsubstituted indole Low Structural studies
2-[(5-Amino-1H-triazol-3-yl)sulfanyl]acetonitrile C₄H₅N₅S 155.18 5-Amino-triazole High (aqueous) Not reported
  • Biological Activity : Sulfanyl-containing indoles (e.g., compound 5 in ) show antimicrobial properties, likely due to thiol-mediated redox interactions. Triazole derivatives may target different pathways via hydrogen bonding .

Crystallographic and Stability Considerations

  • The methoxy analog crystallizes in a monoclinic system with well-defined hydrogen-bonding networks (mean C–C bond length = 0.003 Å), whereas sulfur-containing compounds may exhibit less predictable packing due to the sulfanyl group’s conformational flexibility .
  • Stability: Sulfanyl acetonitriles are prone to oxidation under ambient conditions, necessitating inert storage (+4°C for triazine analogs), unlike methoxy or alkylated indoles .

Biological Activity

[(5-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of this compound features an indole ring with an ethyl group at the 5-position and a sulfanyl group attached to the acetonitrile moiety. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that compounds with similar structures can induce apoptosis and inhibit cell proliferation in breast and melanoma cancer cells .

Table 1: Summary of Anticancer Activity Studies

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundSH-SY5YTBDInduction of apoptosis
Indole-3-acetonitrileMCF7 (Breast)15Modulation of serotonin pathways

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Similar indole derivatives have been evaluated for their effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays demonstrated significant inhibition zones, indicating potential as an antimicrobial agent .

Table 2: Antimicrobial Activity Overview

CompoundPathogen TestedMIC (µg/mL)Activity
This compoundMRSATBDInhibitory
7b (related indole)Staphylococcus epidermidis0.25Bactericidal

The precise mechanism of action for this compound is not fully elucidated. However, it is believed that the indole ring can interact with various molecular targets, including receptors and enzymes involved in cell signaling pathways. These interactions may lead to modulation of cellular processes such as apoptosis and cell cycle regulation.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other similar indole derivatives:

Table 3: Comparison of Indole Derivatives

Compound NameStructural FeaturesAnticancer ActivityAntimicrobial Activity
This compoundEthyl & sulfanyl groupsModerate (TBD)Moderate (TBD)
Indole-3-acetonitrileNo ethyl group, sulfanyl presentHigh (15 µM)Low
5-Ethyl-1H-indole-3-carboxaldehydeAldehyde instead of sulfanylLow (TBD)Moderate

Case Studies

Recent studies have highlighted the potential of indole derivatives in cancer therapy. For instance, one study investigated the effects of indole compounds on SH-SY5Y neuroblastoma cells, revealing that certain concentrations could enhance cell viability while reducing others . This dual effect underscores the complexity of these compounds in biological systems.

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